molecular formula C15H15N5 B2844858 N,N-dibenzyl-2H-tetrazol-5-amine CAS No. 338777-65-4

N,N-dibenzyl-2H-tetrazol-5-amine

Cat. No. B2844858
M. Wt: 265.32
InChI Key: ZSZANQKJLIZZAT-UHFFFAOYSA-N
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Description

“N,N-dibenzyl-2H-tetrazol-5-amine” is a chemical compound. It is a derivative of 1H-Tetrazol-5-amine . The CAS number for this compound is 338777-65-4.

Scientific Research Applications

Electrochemical Oxidation and Amination

  • Electrochemically Initiated Oxidative Amination : An electrochemically promoted coupling of benzoxazoles and amines, utilizing catalytic quantities of a tetraalkylammonium halide redox catalyst under constant current conditions, avoids the use of excess chemical oxidant. This method simplifies the workup and isolation process, leading to a reduction in waste and has implications for the synthesis of 2-aminobenzoxazoles, showcasing the utility of N,N-dibenzyl-2H-tetrazol-5-amine in electrochemical synthesis processes (Gao et al., 2014).

Synthesis of Tetrazole-derived Organocatalysts

  • Tetrazole-derived Cyclic Amines via Azido-Ugi Reaction : A new route based on the TMSN3-modified Ugi reaction with 2-substituted cyclic imines was developed for the direct preparation of tetrazole-derived cyclic amines. These organocatalysts, important for their role in various synthetic pathways, highlight the versatility of N,N-dibenzyl-2H-tetrazol-5-amine in the creation of catalytic and synthetic building blocks (Shmatova & Nenajdenko, 2013).

Antimicrobial Activity of Silver(I) Complexes

  • Silver(I) Complexes with Tetrazole Compounds : The synthesis and structural characteristics of tetrazole-containing compounds and their silver(I) complexes demonstrated remarkable inhibiting activity against a broad panel of Gram-positive and Gram-negative bacteria and fungi. This research suggests potential therapeutic applications and highlights the antimicrobial potential of N,N-dibenzyl-2H-tetrazol-5-amine derivatives (Andrejević et al., 2018).

Functional Models and Polymerization Catalysts

  • Catechol 1,2-Dioxygenase Models : Iron(III) complexes of tetradentate tripodal ligands, including those derived from N,N-dibenzyl-2H-tetrazol-5-amine, have been synthesized and studied for their catalytic activity. These models provide insight into enzymatic processes and the role of such complexes in synthetic applications, including polymerization (Viswanathan et al., 1998).

Future Directions

The future directions for the study of “N,N-dibenzyl-2H-tetrazol-5-amine” and similar compounds could involve further exploration of their synthesis methods, molecular structures, chemical reactions, mechanisms of action, and physical and chemical properties . Additionally, their potential applications in various fields such as medicine and materials science could be explored .

properties

IUPAC Name

N,N-dibenzyl-2H-tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c1-3-7-13(8-4-1)11-20(15-16-18-19-17-15)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZANQKJLIZZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibenzyl-2H-tetrazol-5-amine

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